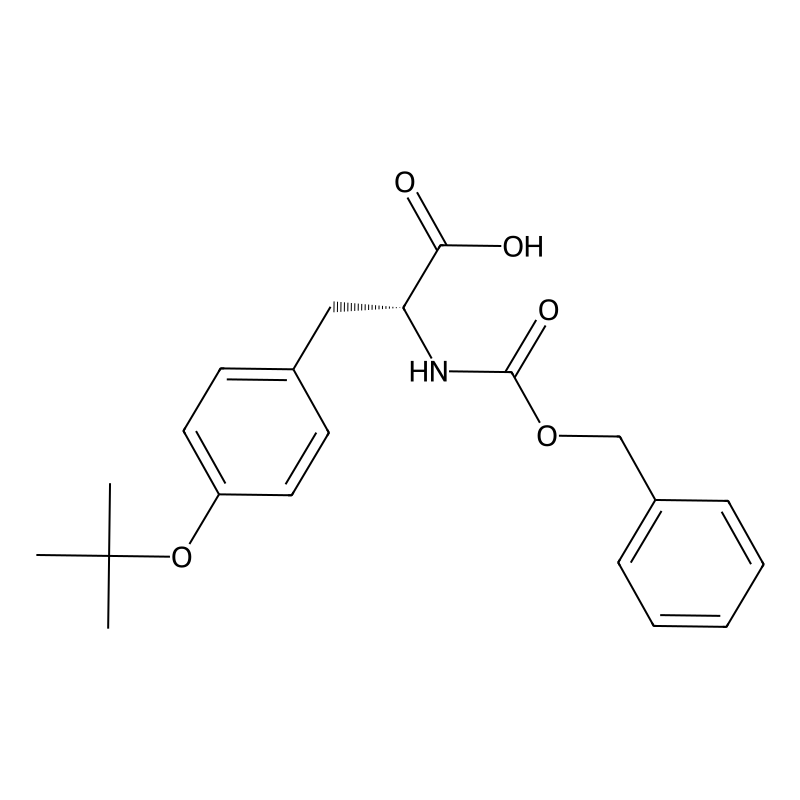Cbz-D-Tyr(tBu)-OH

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Peptide Synthesis
Cbz-D-Tyr(tBu)-OH is a valuable reagent in peptide synthesis, particularly for the creation of peptides containing D-Tyrosine. D-Tyrosine can play a crucial role in the development of therapeutic drugs due to its unique properties compared to its natural L-enantiomer.
Enantioselectivity
D-peptides can exhibit different biological activities compared to their L-counterparts. This difference arises from their distinct interactions with biological targets. Cbz-D-Tyr(tBu)-OH allows researchers to incorporate D-Tyrosine into peptides, enabling the study of these potential therapeutic effects.
Conformational Stability
D-peptides can often adopt more rigid conformations compared to L-peptides. This increased stability can be advantageous for designing drugs with improved pharmacokinetic properties, such as increased resistance to enzymatic degradation.
Investigating Protein-Ligand Interactions
Cbz-D-Tyr(tBu)-OH can be used to synthesize D-peptide fragments that mimic specific protein binding motifs. These peptide fragments can then be employed to study protein-ligand interactions, which are crucial for understanding cellular processes and designing new drugs [].
- Development of Antagonists: By incorporating D-Tyrosine, researchers can create peptide fragments with altered binding affinities to their target proteins. This allows for the development of antagonists that can block specific protein-ligand interactions, potentially leading to new therapeutic strategies.








